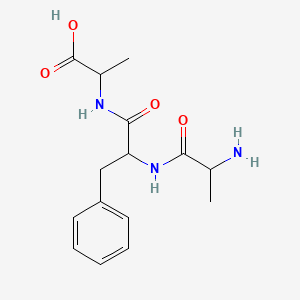

H-Ala-D-Phe-Ala-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-Ala-D-Phe-Ala-OH: は、アラニン (Ala)、フェニルアラニン (Phe)、およびアラニン (Ala) の3つのアミノ酸で構成されたトリペプチドです。ペプチドは、シグナル分子、酵素阻害剤、構造成分として、生物学的プロセスにおいて重要な役割を果たします。

準備方法

a. 合成経路: H-Ala-D-Phe-Ala-OH の合成は、通常、固相ペプチド合成 (SPPS) を含みます。SPPSでは、ペプチド鎖は、通常は樹脂結合アミノ酸である固体支持体上で段階的に成長します。配列は、C末端からN末端まで組み立てられます。

b. 反応条件:- カップリング反応: アミノ酸は、HBTUまたはHATUなどの試薬で活性化され、成長中のペプチド鎖に結合します。

- 脱保護: Fmoc (9-フルオレニルメトキシカルボニル) 保護基は、ピペリジンを使用して除去されます。

- 切断: ペプチドは、TFA (トリフルオロ酢酸) を使用して樹脂から切断されます。

c. 工業生産: 工業規模の生産では、しばしば自動SPPSマシンと最適化されたプロトコルが効率のために使用されます。

化学反応の分析

H-Ala-D-Phe-Ala-OH: は、さまざまな反応を受ける可能性があります。

加水分解: 水によるペプチド結合の切断。

酸化: アミノ酸側鎖の酸化修飾。

還元: ジスルフィド結合の還元。

置換: 官能基の置換。

一般的な試薬には、酵素 (例:プロテアーゼ)、酸、塩基、および特定の触媒が含まれます。主な生成物は、反応条件と配列によって異なります。

科学的研究の応用

生物学的調査: タンパク質-タンパク質相互作用、酵素動力学、細胞プロセスの調査。

創薬: のようなペプチドは、その特異性と低毒性のため、創薬に役立ちます。

生化学: ペプチドの折り畳み、安定性、機能の研究。

作用機序

H-Ala-D-Phe-Ala-OH: は、細胞受容体、酵素、または他のタンパク質と相互作用する可能性があります。その効果には、シグナル伝達経路または構造変化が含まれる可能性があります。

6. 類似の化合物との比較

This compound は独特ですが、H-Phe-Ala-OH やH-Ala-Ala-OH などの類似のペプチドがあります。

類似化合物との比較

While H-Ala-D-Phe-Ala-OH is unique, similar peptides include H-Phe-Ala-OH and H-Ala-Ala-OH .

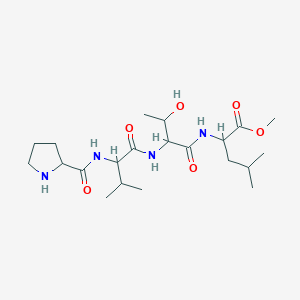

特性

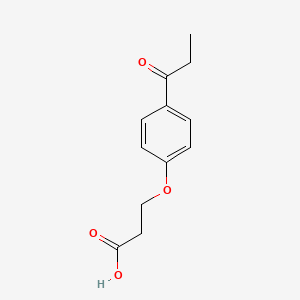

分子式 |

C15H21N3O4 |

|---|---|

分子量 |

307.34 g/mol |

IUPAC名 |

2-[[2-(2-aminopropanoylamino)-3-phenylpropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C15H21N3O4/c1-9(16)13(19)18-12(8-11-6-4-3-5-7-11)14(20)17-10(2)15(21)22/h3-7,9-10,12H,8,16H2,1-2H3,(H,17,20)(H,18,19)(H,21,22) |

InChIキー |

XRUJOVRWNMBAAA-UHFFFAOYSA-N |

正規SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazole-3(5H)-thione](/img/structure/B12111839.png)

![4-[(E)-Phenylimino]-thiazolidin-2-one](/img/structure/B12111845.png)

![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide](/img/structure/B12111894.png)

![3-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12111902.png)